2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
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Description
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of TCMDC-124016 is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124016 acts as a reversible inhibitor of PfCLK3 . The compound binds to the kinase, inhibiting its function and thereby disrupting the life cycle of the malaria parasite .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124016 affects the biochemical pathways related to the survival and proliferation of the malaria parasite . The exact downstream effects of this inhibition are still under investigation.
Pharmacokinetics
Result of Action
The inhibition of PfCLK3 by TCMDC-124016 results in the disruption of the malaria parasite’s life cycle . This disruption can lead to the death of the parasite, making TCMDC-124016 a potential candidate for the treatment of malaria .
Properties
IUPAC Name |
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-13-9-14-18(26)16(21-23-12(2)11-28-21)20(22)27-19(14)15(17(13)25)10-24-7-5-4-6-8-24/h9,11,25H,3-8,10,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBJGQYYLBBRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC(=CS4)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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